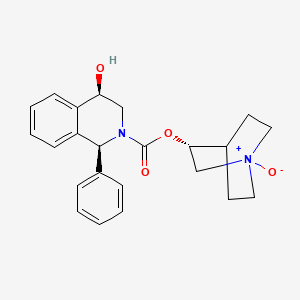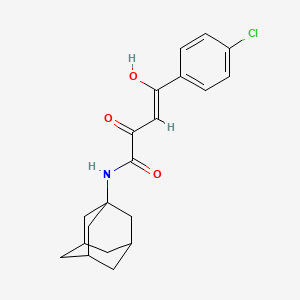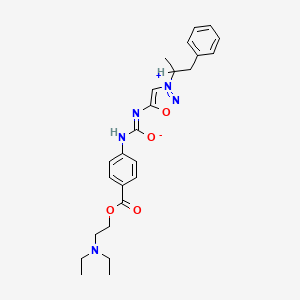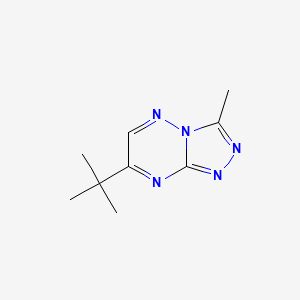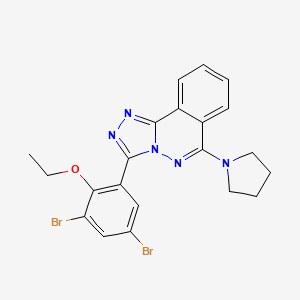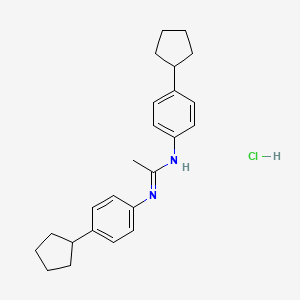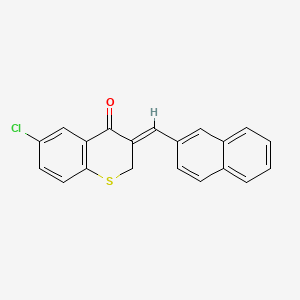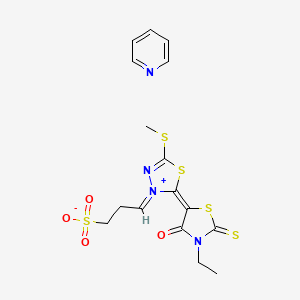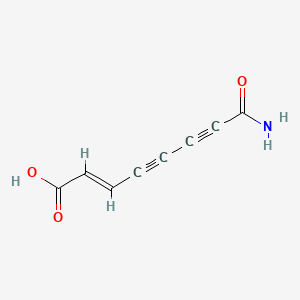
Tetrasodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxo-2,1-ethanediyl)azo))bis(5-((((4-sulphonatophenyl)amino)carbonyl)amino)benzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-326-4 is known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a quinone moiety and a tetrahydronaphthalene ring system. It has a molecular formula of C11H14O2 and a molecular weight of 178.231 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases to form the desired quinone structure . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieving efficient production. The final product is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its interaction with various molecular targets. The quinone moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate cellular pathways and affect enzyme activities, making the compound a potential modulator of oxidative stress-related processes .
類似化合物との比較
Similar Compounds
5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: This compound has a similar structure but includes a methoxy group, which can alter its chemical properties and reactivity.
8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione: This is another derivative with slight structural variations that can impact its chemical behavior.
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific arrangement of the quinone and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties. Its ability to undergo various redox reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
94160-42-6 |
|---|---|
分子式 |
C50H40N10Na4O16S2 |
分子量 |
1193.0 g/mol |
IUPAC名 |
tetrasodium;2-[[(Z)-1-[4-[4-[[(Z)-2-[[2-carboxylato-4-[(4-sulfonatophenyl)carbamoylamino]phenyl]diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-[(4-sulfonatophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C50H44N10O16S2.4Na/c1-25-21-29(5-17-39(25)55-45(63)43(27(3)61)59-57-41-19-11-33(23-37(41)47(65)66)53-49(69)51-31-7-13-35(14-8-31)77(71,72)73)30-6-18-40(26(2)22-30)56-46(64)44(28(4)62)60-58-42-20-12-34(24-38(42)48(67)68)54-50(70)52-32-9-15-36(16-10-32)78(74,75)76;;;;/h5-24,61-62H,1-4H3,(H,55,63)(H,56,64)(H,65,66)(H,67,68)(H2,51,53,69)(H2,52,54,70)(H,71,72,73)(H,74,75,76);;;;/q;4*+1/p-4/b43-27-,44-28-,59-57?,60-58?;;;; |
InChIキー |
VCIPNUSVYSMACY-QZKCVNJPSA-J |
異性体SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC5=C(C=C(C=C5)NC(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC5=C(C=C(C=C5)NC(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


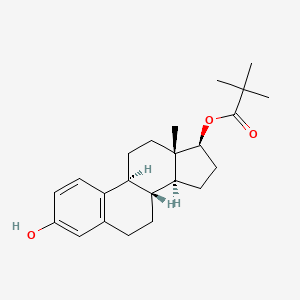
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
